Quinoline, 1-ethyl-1,2,3,4-tetrahydro-6,8-dinitro-
Description
Quinoline, 1-ethyl-1,2,3,4-tetrahydro-6,8-dinitro- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an ethyl group at the first position and two nitro groups at the sixth and eighth positions on the quinoline ring. The tetrahydro designation indicates that the quinoline ring is partially saturated, containing four additional hydrogen atoms.
Properties
CAS No. |
61862-83-7 |
|---|---|
Molecular Formula |
C11H13N3O4 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
1-ethyl-6,8-dinitro-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C11H13N3O4/c1-2-12-5-3-4-8-6-9(13(15)16)7-10(11(8)12)14(17)18/h6-7H,2-5H2,1H3 |
InChI Key |
GKUVIQLCJZEEQX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=C1C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several steps. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of an acid catalyst such as sulfuric acid and an oxidizing agent . For the specific compound , additional steps would include the introduction of the ethyl group and the nitro groups. This can be achieved through alkylation and nitration reactions, respectively.
Industrial Production Methods
Industrial production of quinoline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1-ethyl-1,2,3,4-tetrahydro-6,8-dinitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for electrophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 1-ethyl-1,2,3,4-tetrahydro-6,8-diaminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinoline derivatives, including 1-ethyl-1,2,3,4-tetrahydro-6,8-dinitro-, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor ligands.
Medicine: Investigated for their antimicrobial, antimalarial, and anticancer properties.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of quinoline derivatives often involves interaction with biological macromolecules. For instance, they can intercalate into DNA, inhibiting replication and transcription processes. The nitro groups can also undergo bioreduction to form reactive intermediates that damage cellular components. Molecular targets include enzymes like topoisomerases and receptors involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, lacking the ethyl and nitro groups.
1-ethyl-1,2,3,4-tetrahydroquinoline: Similar structure but without the nitro groups.
6,8-dinitroquinoline: Lacks the ethyl group and the tetrahydro designation.
Uniqueness
Quinoline, 1-ethyl-1,2,3,4-tetrahydro-6,8-dinitro- is unique due to the combination of its ethyl group, tetrahydro structure, and nitro groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
